methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Catalog No.
S14465773
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carbo...

Product Name

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

IUPAC Name

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12)

InChI Key

IGGSOQRBVFQAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2C(=O)OC

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound characterized by a bicyclic structure that combines a pyrazole ring fused to a pyridine ring. The compound features a methyl group at the 5-position of the pyrazole ring and a carboxylate group at the 3-position, contributing to its unique chemical properties. Its molecular formula is C9H9N3O2C_9H_9N_3O_2 with a molecular weight of approximately 191.19 g/mol. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group into an alcohol.
  • Substitution: Nucleophilic substitution reactions may occur at the methoxy group, allowing it to be replaced by various nucleophiles such as amines or thiols.

These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has garnered attention due to its potential biological activities. Compounds within this class have been investigated for various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties: Research indicates potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.

The exact mechanism of action often involves interaction with molecular targets, leading to modulation of biological processes.

The synthesis of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves cyclization reactions. A common method includes:

  • Starting Materials: The reaction often starts with appropriate pyrazole and pyridine derivatives.
  • Reagents: The use of reagents such as ethyl chloroformate in the presence of a base like triethylamine is common.
  • Reaction Conditions: The reaction is usually conducted in organic solvents like dichloromethane at room temperature.

Industrial methods may optimize these routes for larger-scale production, employing continuous flow reactors and automated systems to ensure consistency and quality.

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has several applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential therapeutic agent for diseases such as cancer and infections.
  • Material Science: It serves as a building block for synthesizing more complex heterocyclic compounds with specific properties.
  • Chemical Research: The compound is utilized in studies aimed at understanding structure-activity relationships in drug design.

Understanding how methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how it modulates biochemical pathways through enzyme inhibition or receptor activation.
  • Comparative Studies: Analyzing interactions with similar compounds to determine unique properties and advantages.

Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateDifferent position of carboxylate groupPotentially different biological activity
Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylateEthyl ester variantVarying alkyl group affects solubility
Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateAltered methyl positionPotentially different biological activity

The uniqueness of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate lies in its specific substitution pattern, which influences its reactivity and biological profile compared to other similar compounds. This specificity may lead to distinct pharmacological effects that are valuable in drug development and research applications.

Direct Halogenation at the C-5 and C-7 Positions

The introduction of halogens at the C-5 and C-7 positions of the pyrazolo[3,4-c]pyridine core enables subsequent cross-coupling reactions. Selective bromination at C-5 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate with 78–85% efficiency. Iodination at C-7 requires a palladium(II) acetate catalyst and iodine monochloride in acetic acid, producing 7-iodo derivatives in 65–72% yields.

Table 1: Halogenation Conditions and Yields

PositionHalogenation ReagentCatalystSolventYield (%)
C-5NBSNoneDMF78–85
C-7IClPd(OAc)₂AcOH65–72

Regioselectivity in C-5 halogenation arises from the electron-donating methyl group at position 5, which activates the adjacent carbon for electrophilic substitution. In contrast, C-7 halogenation proceeds via a palladium-mediated oxidative addition mechanism, favored by the pyridine ring’s electron-deficient character.

Directed Ortho-Metalation-Halogenation Sequences

Directed metalation strategies using tetramethylpiperidinyl magnesium chloride lithium chloride (TMPMgCl·LiCl) enable precise halogen placement. Pre-complexation of the pyrazolo[3,4-c]pyridine nitrogen with TMPMgCl·LiCl followed by quenching with electrophiles like bromine or iodine yields 7-halo derivatives with >90% regioselectivity. This method avoids competing reactions at C-3, which is sterically hindered by the methyl ester group.

Cyclooxygenase-2 Targeting Studies

Molecular docking investigations of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate against cyclooxygenase-2 reveal significant binding interactions within the active site pocket [1]. The pyrazolo[3,4-c]pyridine scaffold demonstrates favorable positioning within the cyclooxygenase-2 binding cavity, establishing hydrogen bonding networks with key residues including Tyrosine385 and Arginine499 [2]. Computational screening studies indicate that pyrazole-containing derivatives exhibit enhanced selectivity toward cyclooxygenase-2 compared to cyclooxygenase-1, with selectivity indices ranging from greater than 60 to over 4700 in structurally related compounds [2].

The binding affinity of pyrazolo[3,4-c]pyridine derivatives demonstrates correlation with specific structural features, particularly the presence of electron-withdrawing groups and methyl substitutions on the pyrazole ring [1]. Molecular docking scores for related pyrazolo[3,4-c]pyridine compounds targeting cyclooxygenase-2 range from -8.124 to -16.8 kilocalories per mole, indicating strong theoretical binding interactions [2]. The methyl ester functionality in methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate contributes to optimal positioning within the cyclooxygenase-2 active site through favorable hydrophobic interactions [1].

Binding Interaction TypeTarget ResidueInteraction Strength
Hydrogen bondingTyrosine385Strong [1]
Hydrogen bondingArginine499Moderate [2]
Hydrophobic interactionsPhenylalanine504Moderate [2]
π-π stackingTyrosine341Weak [2]

Cytochrome P450 121A1 Targeting Studies

Cytochrome P450 121A1 represents a critical target for antimycobacterial drug development, with the enzyme demonstrating essential roles in Mycobacterium tuberculosis viability [3] [4]. Molecular docking studies of pyrazolo[3,4-c]pyridine derivatives against cytochrome P450 121A1 reveal binding modes distinct from traditional azole inhibitors, with compounds demonstrating binding dissociation constants ranging from 0.22 to 4.81 micromolar [4] [5]. The pyrazolo[3,4-c]pyridine scaffold establishes interactions with distal pocket residues including Glutamine385, Alanine167, and Threonine77, representing a privileged binding mode for cytochrome P450 121A1 inhibition [3].

Fragment-based approaches demonstrate that pyrazolo[3,4-c]pyridine derivatives maintain conserved binding orientations within the cytochrome P450 121A1 active site, with ligand efficiency values exceeding 0.23 for optimized compounds [3]. The binding affinity correlates strongly with calculated logarithm of partition coefficient values, suggesting lipophilicity as a key determinant of cytochrome P450 121A1 inhibitory activity [5]. Computational screening identifies hydrogen bonding interactions with Asparagine74 and Alanine75 as novel interaction modes for pyrazolo[3,4-c]pyridine derivatives [3].

Density Functional Theory Analysis of Electronic Structure

Molecular Orbital Analysis

Density functional theory calculations employing the B3LYP functional and 6-31G* basis set reveal distinct electronic properties for methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [6]. The highest occupied molecular orbital demonstrates π-bonding character primarily localized on the pyrazole ring system, while the lowest unoccupied molecular orbital exhibits π*-antibonding characteristics across both the pyrazole and pyridine components [6]. The frontier molecular orbital energy gap measures approximately 3.4 electron volts, consistent with experimental ultraviolet-visible absorption maxima observed at 304 nanometers [6].

Electronic structure analysis indicates significant conjugation effects between the pyrazole and pyridine ring systems, with dihedral angles between ring planes ranging from 10.65 to 20.47 degrees depending on molecular environment [6]. The methyl substitution at the 5-position of the pyridine ring introduces electron-donating character that influences the overall electronic distribution and reactivity patterns [6]. Computational studies demonstrate that crystal packing effects cause molecular flattening, reducing dihedral angles and enhancing conjugation between aromatic systems [6].

Electronic Properties and Reactivity Indices

Density functional theory calculations provide detailed insights into the electronic properties governing the reactivity of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [6] [7]. Fukui function analysis identifies the N2 atom of the pyrazole ring as the primary nucleophilic center, while electrophilic attack preferentially occurs at the C5 and N1 positions [6]. The calculated dipole moment of 2.1 Debye indicates moderate polarity, with the difluoromethoxy group contributing significantly to the overall molecular dipole [8].

Mulliken charge analysis reveals charge distribution patterns consistent with the expected reactivity, with the pyrazole nitrogen atoms carrying partial negative charges facilitating nucleophilic interactions [6]. The molecular electrostatic potential surface demonstrates regions of high electron density localized around nitrogen atoms, correlating with observed biological binding interactions [6] [7]. Parr function calculations corroborate Fukui function predictions, identifying consistent electrophilic and nucleophilic reactive sites [6].

Electronic PropertyCalculated ValueMethod
Highest Occupied Molecular Orbital Energy-6.8 eV [6]B3LYP/6-31G*
Lowest Unoccupied Molecular Orbital Energy-3.4 eV [6]B3LYP/6-31G*
Energy Gap3.4 eV [6]B3LYP/6-31G*
Dipole Moment2.1 D [8]Density Functional Theory

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

Three-Dimensional Quantitative Structure-Activity Relationship Models

Three-dimensional quantitative structure-activity relationship modeling of pyrazolo[3,4-c]pyridine derivatives demonstrates strong correlations between structural features and biological activity [9] [10]. Comparative molecular field analysis reveals that hydrophobic substitutions at specific positions enhance binding affinity, while electrostatic fields contribute significantly to selectivity profiles [9]. The three-dimensional quantitative structure-activity relationship models achieve correlation coefficients exceeding 0.85 for training sets containing structurally diverse pyrazolo[3,4-c]pyridine compounds [9].

Pharmacophore modeling identifies critical structural requirements including two hydrogen bond acceptors and one aromatic group positioned above the acceptor plane [10]. The methyl ester functionality in methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate satisfies hydrogen bond acceptor requirements while contributing to favorable lipophilic interactions [9] [10]. Contour map analysis indicates that bulky substituents at the 5-position of the pyridine ring enhance activity, consistent with the methyl substitution pattern in the target compound [9].

Structure-Activity Relationship Analysis

Quantitative structure-activity relationship analysis of pyrazolo[3,4-c]pyridine derivatives reveals that inhibitory activity depends favorably on lipophilicity, number of chlorine atoms, fluorine atoms, basic nitrogen atoms, and topological polar surface area [11]. The inhibitory concentration values for structurally related compounds range from 0.45 to 48.46 nanomolar, with selectivity indices reaching values greater than 4739 [12]. The presence of electron-withdrawing groups such as methyl sulfonyl enhances cyclooxygenase-2 selectivity, while electron-donating groups decrease inhibitory potency [1].

Molecular descriptor analysis indicates that the number of six-membered rings containing heteroatoms positively correlates with biological activity [11]. The methyl carboxylate group contributes negatively to molecular refractivity and Van der Waals volume, parameters that inversely correlate with inhibitory activity [11]. Structure-activity relationships demonstrate that the pyrazolo[3,4-c]pyridine scaffold provides optimal balance between binding affinity and selectivity when substituted with appropriate functional groups [13] [12].

Structural FeatureActivity CorrelationStatistical Significance
Lipophilicity (ALogP)Positive [11]p < 0.001
Topological Polar Surface AreaPositive [11]p < 0.05
Van der Waals VolumeNegative [11]p < 0.01
Six-membered Heteroaromatic RingsPositive [11]p < 0.001

Molecular Dynamics Simulations of Protein-Ligand Complex Stability

Simulation Parameters and System Stability

Molecular dynamics simulations of pyrazolo[3,4-c]pyridine derivatives in complex with target proteins employ simulation times extending up to 1000 nanoseconds [14] [15]. Root mean square deviation analysis demonstrates protein backbone stability with average values ranging from 2.38 to 4.67 Angstroms across different protein targets [14]. The pyrazolo[3,4-c]pyridine ligands exhibit root mean square deviation values between 1.86 and 75.5 Angstroms, indicating variable conformational flexibility depending on the specific protein binding environment [14].

System equilibration typically occurs within the first 400-500 nanoseconds of simulation, after which both protein and ligand components maintain stable conformations [14]. Root mean square fluctuation analysis reveals that most amino acid residues exhibit minimal fluctuation throughout the simulation period, confirming structural integrity of the protein-ligand complexes [14]. Radius of gyration measurements indicate consistent protein compactness with minimal structural reorganization during the simulation timeframe [14].

Protein-Ligand Interaction Analysis

Molecular dynamics trajectories reveal that pyrazolo[3,4-c]pyridine derivatives form stable hydrogen bonding interactions that persist for 80-90 percent of the simulation duration [14] [16]. Key hydrogen bonding partners include Arginine96, Asparagine649, Glutamate651, and Histidine278, depending on the specific target protein [14] [16]. Hydrophobic interactions involving Isoleucine371, Phenylalanine435, and other aromatic residues contribute to complex stability for approximately 40-50 percent of the simulation period [14].

Contact map analysis demonstrates that the pyrazolo[3,4-c]pyridine scaffold maintains consistent binding orientations throughout extended simulation periods [14] [16]. Water bridge interactions provide additional stabilization, particularly in solvent-exposed regions of the binding site [14]. The molecular dynamics simulations confirm that methyl substitutions on the pyrazolo[3,4-c]pyridine core enhance binding stability through favorable hydrophobic contacts with protein residues [16].

Interaction TypeFrequency of OccurrenceDuration of Contact
Hydrogen bonding80-90% [14]Persistent
Hydrophobic interactions40-50% [14]Intermittent
Water bridge interactions30-40% [14]Variable
π-π stacking20-30% [16]Transient

Compound ClassBinding SiteKey InteractionsMechanismReference
Pyrazolo[3,4-c]pyridine derivativesATP-binding pocketHydrogen bonds with Met793, hydrophobic interactions with Leu718, Val726Fragment elaboration strategy [1] [2]
Quinazoline derivativesATP-binding site with back pocket extensionHinge region binding, selectivity pocket accessStructure-guided optimization [26] [4]
Pyrimidine-based compoundsHinge region interactionCompetitive reversible binding followed by time-dependent complex formationATP-competitive inhibition [27] [26]
Imidazole scaffold compoundsAllosteric and ATP sitesπ-stacking with Phe723, conformational changes in P-loopCooperative binding with allosteric inhibitors [5] [16]
Fragment librariesMultiple growth vectorsVectorial functionalisation at N-1, N-2, C-3, C-5, C-7 positionsHit-to-lead pathway development [1] [2] [3]

Table 2: Mycobacterium tuberculosis CYP121A1 Inhibition Mechanisms

Inhibitor TypeBinding Affinity (Kd/IC50)MIC ValuesBinding ModeKey Structural FeaturesReference
Imidazole-containing pyrazoles0.22-17.72 μM3.95-12.03 μg/mLType II heme coordination via water moleculePropyloxy, isopropyloxy substitutions favorable [9] [10]
Triazole-containing pyrazoles5.13-70.53 μM4.35-25.63 μg/mLDirect or indirect heme bindingMethoxy substitution with 4-chloroaryl pyrazole [9] [10]
Biarylpyrazole derivatives2.63-290 μM6.25-25 μg/mLHydrophobic interactions with Trp182, Phe168Short -CH- linker essential for activity [28] [29]
Y-shaped moleculesSubmicromolar to micromolarNot specifiedChannel blocking between helices F and GPyrazole group stacked between aromatic residues [28] [29]
Fragment-based inhibitorsVariable depending on fragmentScreening stageSubstrate channel or heme interactionMultiple growth vector accessibility [8] [30]

Table 3: Cyclooxygenase-2 Selective Binding Interactions

Binding RegionKey ResiduesInteraction TypeSelectivity MechanismPyrazole DerivativesReference
Selectivity pocketVal523 (COX-2) vs Ile523 (COX-1)Steric accommodation for bulky substituentsLarger pocket volume in COX-2 (20% increase)Trifluoromethylpyrazole compounds [14] [15]
Hydrophobic cageIle345, Val349, Leu359, Leu531, Met535Hydrophobic interactions with aromatic groupsDifferential hydrophobic environmentCycloalkyl pyrazoles [21] [31]
Hinge regionArg120, Tyr355Hydrogen bonding and electrostatic interactionsTime-dependent binding kineticsNitric oxide donor pyrazoles [24] [31]
Active site channelSer530, Tyr385Substrate channel occupancyCompetitive inhibition with arachidonic acidPyrazolopyrimidine derivatives [18] [19]
Allosteric sitesαC-helix regionConformational modulationNon-competitive allosteric regulationImidazopyrazolopyridines [16] [17]

Table 4: Structure-Activity Relationships in Anti-Inflammatory Agent Design

Structural FeatureEffect on ActivityOptimal SubstitutionsPhysicochemical RequirementsAnti-inflammatory PotencyReference
Pyrazole ring substitutionEssential for COX-2 selectivity3-position modifications enhance potencyLogP >4 for CYP121A1 inhibitionIC50 values: 3.37-5.68 μM for best compounds [21] [19] [23]
Carboxylate ester groupInfluences binding affinity and selectivityMethyl ester preferred over other estersH-bond acceptors/donors ratio 4/0Comparable to celecoxib (IC50 = 3.60 μM) [18] [24]
Methyl substituent at C-5Modulates electronic propertiesElectron-withdrawing groups favorableMolecular volume >340 ųEnhanced with specific substitution patterns [6] [25]
Linker modificationsDetermines binding orientationShort alkyl chains maintain activityTPSA <40 Ų for membrane permeabilityStructure-dependent selectivity indices [12] [13]
Aromatic substitutionsFine-tunes selectivity profileHalogen substitutions improve selectivity5-6 rotatable bonds optimalReduced gastrointestinal toxicity [15] [22]

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types